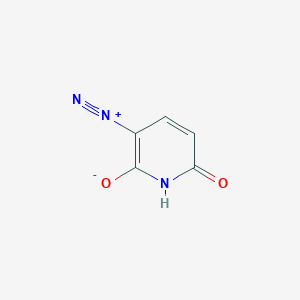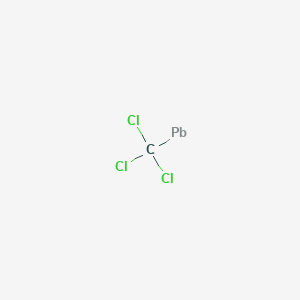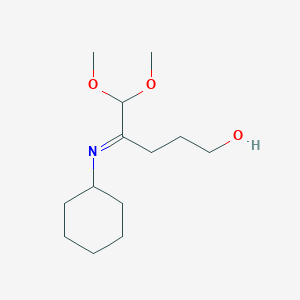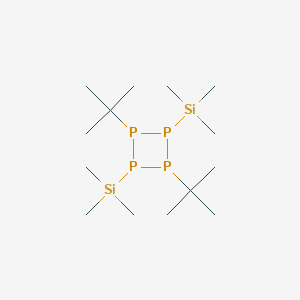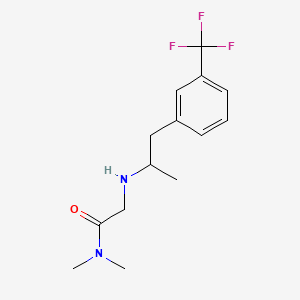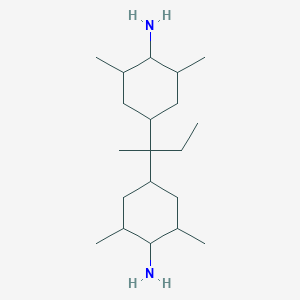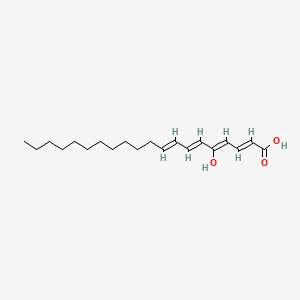
Eicosatetraenoic acid, 5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosatetraenoic acid, 5-hydroxy- is a metabolite of arachidonic acid, classified as an eicosanoid. It is produced by various cell types in humans and other animals. This compound plays a significant role in the regulation of inflammatory and immune responses. It is also involved in various physiological processes, including the promotion of cancer cell growth, bone resorption, and hormone secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid, 5-hydroxy- is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase (ALOX5). The process involves the conversion of arachidonic acid to its hydroperoxide derivative, arachidonic acid 5-hydroperoxide, which is then rapidly converted to eicosatetraenoic acid, 5-hydroxy- by cellular peroxidases .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 5-hydroxy- typically involves the extraction and purification of arachidonic acid from natural sources, followed by enzymatic conversion using ALOX5. The process may also involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Eicosatetraenoic acid, 5-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to 5-oxo-eicosatetraenoic acid by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ .
Common Reagents and Conditions:
Reduction: Cellular peroxidases are involved in the reduction of hydroperoxide derivatives to hydroxy derivatives.
Major Products:
5-Oxo-eicosatetraenoic acid: Formed by the oxidation of eicosatetraenoic acid, 5-hydroxy-.
Leukotriene A4: Formed through a series of enzymatic reactions involving ALOX5.
Wissenschaftliche Forschungsanwendungen
Eicosatetraenoic acid, 5-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, asthma, and certain types of cancer
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Wirkmechanismus
Eicosatetraenoic acid, 5-hydroxy- exerts its effects through the activation of specific receptors and signaling pathways. It is metabolized to 5-oxo-eicosatetraenoic acid, which binds to the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines. The activation of the OXE receptor leads to proinflammatory responses, cell survival, and proliferation .
Vergleich Mit ähnlichen Verbindungen
Leukotriene B4: Another metabolite of arachidonic acid with similar proinflammatory properties.
12-Hydroxy-eicosatetraenoic acid: Involved in the regulation of platelet aggregation and vascular permeability.
15-Hydroxy-eicosatetraenoic acid: Plays a role in the modulation of immune responses and inflammation.
Uniqueness: Eicosatetraenoic acid, 5-hydroxy- is unique due to its specific role in the formation of 5-oxo-eicosatetraenoic acid and its potent proinflammatory effects. It is also distinct in its ability to promote cancer cell growth and bone resorption, making it a critical compound in both physiological and pathological processes .
Eigenschaften
CAS-Nummer |
73179-98-3 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |
InChI-Schlüssel |
IGRQPYZQPLBSAP-DQVHGTJVSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


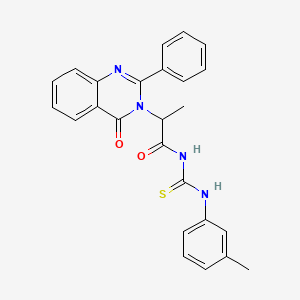
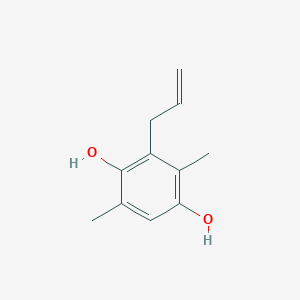

![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
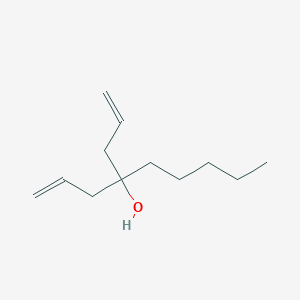
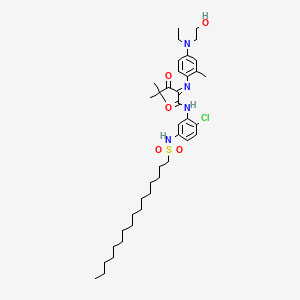
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
